8-(2-butoxyphenyl)-1,3,6,7-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
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Overview
Description
8-(2-butoxyphenyl)-1,3,6,7-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a synthetic compound belonging to the class of imidazo[1,2-g]purine derivatives. This compound is characterized by its unique structure, which includes a butoxyphenyl group and multiple methyl substitutions. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-butoxyphenyl)-1,3,6,7-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a butoxyphenyl halide under basic conditions. The reaction is followed by methylation using methyl iodide in the presence of a strong base such as sodium hydride. The final product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the required purity standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
8-(2-butoxyphenyl)-1,3,6,7-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxyphenyl group can be replaced with other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives with increased polarity.
Reduction: Formation of reduced analogs with altered electronic properties.
Substitution: Formation of substituted derivatives with diverse functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 8-(2-butoxyphenyl)-1,3,6,7-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of phosphodiesterases, leading to increased levels of cyclic nucleotides and subsequent physiological effects . The exact pathways and molecular targets can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
8-methoxy-purine-2,6-dione: Known for its analgesic and anti-inflammatory properties.
8-aminoalkyl derivatives of purine-2,6-dione: Studied for their receptor affinity and pharmacological evaluation.
Imidazolidine-2,4-dione derivatives: Evaluated for their serotonin transporter activity.
Uniqueness
8-(2-butoxyphenyl)-1,3,6,7-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione stands out due to its unique butoxyphenyl substitution and multiple methyl groups, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
6-(2-butoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-6-7-12-29-16-11-9-8-10-15(16)25-13(2)14(3)26-17-18(22-20(25)26)23(4)21(28)24(5)19(17)27/h8-11H,6-7,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUPVEVXVWOEIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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